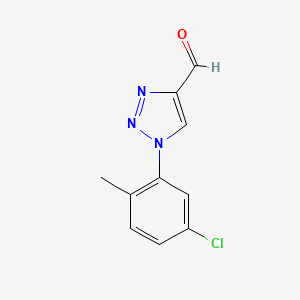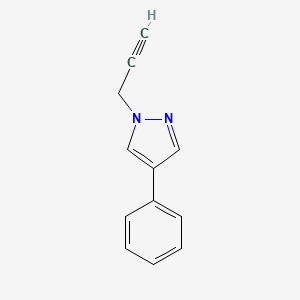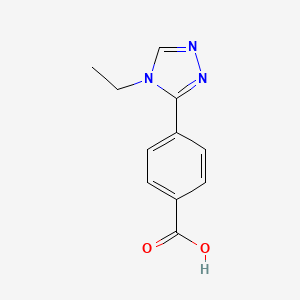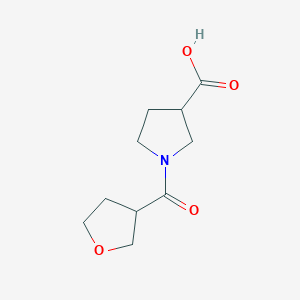
1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde (CMCTA) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a heterocyclic aldehyde that has been investigated for its use in the synthesis of various organic compounds, as well as its potential biological applications.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : A study by Bhat et al. (2016) discussed the synthesis of a series of triazolyl pyrazole derivatives with potential antimicrobial properties. The compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as therapeutic agents (Bhat et al., 2016).
- Tuberculosis Inhibitory Activity : Costa et al. (2006) described the synthesis and anti-Mycobacterium tuberculosis profile of N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes. Some compounds exhibited significant inhibition of the bacterium, highlighting their potential in tuberculosis treatment (Costa et al., 2006).
Synthetic Methodologies and Chemical Transformations
- Synthetic Approaches : L'abbé et al. (1990) reported on the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, demonstrating the versatility of triazole derivatives in synthetic organic chemistry (L'abbé et al., 1990).
- Ultrasound-Assisted Synthesis : Liu and Wang (2010) described an efficient ultrasound-assisted synthesis of novel dihydropyrimidin-(thio)ones derivatives, showcasing an innovative method to functionalize 1,2,3-triazole compounds, enhancing reaction rates and yields (Liu & Wang, 2010).
Biological Activities and Applications
- α-Glycosidase Inhibition : Gonzaga et al. (2016) reported on the crystal structures and α-glycosidase inhibition activity of triazole derivatives. Their work emphasizes the significant biological activities of these compounds and their potential use in developing new therapeutic agents (Gonzaga et al., 2016).
Advanced Materials and Probe Design
- Fluorescence Probes : Chu et al. (2019) developed a new fluorescence probe for homocysteine detection, illustrating the application of triazole derivatives in the design of selective and sensitive materials for biological and chemical sensing (Chu et al., 2019).
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUFXACSWJWZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)

![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)



![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)


![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)

